molecular formula C11H16N2O5 B13054683 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid

2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid

Cat. No.: B13054683
M. Wt: 256.25 g/mol
InChI Key: ZIHSQNSSKCKOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring with a 2-oxo group, a tert-butoxycarbonyl (Boc)-protected amino group at position 3, and an acetic acid side chain at position 1. The Boc group enhances stability by protecting the amine, while the acetic acid moiety enables ionic interactions in biological systems. Its molecular formula is C11H17N2O5 (exact weight inferred from analogs) .

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-3H-pyrrol-1-yl]acetic acid

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h4-5,7H,6H2,1-3H3,(H,12,17)(H,14,15)

InChI Key

ZIHSQNSSKCKOQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CN(C1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Acids Using O-tert-butyl S-phenyl Thiocarbonate

A key method for preparing N-Boc amino acids, including derivatives like the target compound, involves the reaction of the corresponding amino acid with O-tert-butyl S-phenyl thiocarbonate in the presence of a base. This method is notable for its:

  • Mild reaction conditions: Typically performed at 35–100 °C, optimally 60–85 °C.
  • Use of polar organic solvents: Mixtures of water and lower alkanols or solvents like dimethyl sulfoxide.
  • Base selection: Commonly tertiary amines such as triethylamine.
  • Reaction mechanism: The amino acid reacts with O-tert-butyl S-phenyl thiocarbonate to form the Boc-protected amino acid, releasing thiophenol as a by-product.
  • By-product handling: Thiophenol is oxidized to phenyl disulfide, which simplifies purification compared to phenol by-products in other methods.
  • Recovery: After reaction completion, the mixture is concentrated, and the Boc-protected amino acid is extracted and purified by recrystallization or chromatography.

This method provides advantages over traditional Boc protection reagents such as t-butyl azidoformate or t-butyl cyanoformate, which are hazardous and less stable.

Stepwise Synthesis Route

A plausible synthetic route for the target compound involves:

  • Starting material: The corresponding amino acid or pyrrolidinone derivative with a free amino group.
  • Boc protection: Reacting the amino group with O-tert-butyl S-phenyl thiocarbonate and a base in a suitable solvent system.
  • Acetic acid substitution: Introduction of the acetic acid side chain at the nitrogen of the pyrrolidinone ring, often via alkylation or coupling reactions.
  • Purification: Extraction, oxidation of thiophenol by-products, pH adjustment, and recrystallization.

Alternative Boc Protection Methods

While the O-tert-butyl S-phenyl thiocarbonate method is preferred for safety and efficiency, other Boc protection methods include:

  • Use of di-tert-butyl dicarbonate (Boc2O) under basic or catalytic conditions.
  • Use of t-butyl chloroformate with bases.

However, these methods may require more rigorous control of reaction conditions and generate more challenging by-products.

Data Table Summarizing Key Preparation Parameters

Parameter Details Comments
Starting Material Amino acid or pyrrolidinone derivative Free amino group required
Boc Reagent O-tert-butyl S-phenyl thiocarbonate Preferred for safety and ease of purification
Base Triethylamine or tertiary amines Facilitates Boc group transfer
Solvent Polar organic solvents (e.g., DMSO, water/alkanol) Ensures solubility of reactants
Temperature 35–100 °C (optimal 60–85 °C) Reaction rate and selectivity depend on temperature
Reaction Time Several hours to days Depends on substrate and conditions
By-products Thiophenol (oxidized to phenyl disulfide) Easily removed during workup
Purification Extraction, pH adjustment, recrystallization Yields pure Boc-protected amino acid
Yield Variable; example 40% for L-alanine Boc derivative Dependent on substrate and conditions

Research Findings and Practical Considerations

  • The use of O-tert-butyl S-phenyl thiocarbonate is advantageous due to its lower toxicity and greater stability compared to other Boc reagents, reducing hazards in scale-up synthesis.
  • Reaction conditions are flexible , allowing adaptation to different amino acid substrates, including cyclic structures like pyrrolidinones.
  • The oxidation step of thiophenol to phenyl disulfide during workup simplifies purification and improves product purity.
  • The method has been applied successfully to a wide range of amino acids, including proline derivatives, which are structurally related to the pyrrolidinone ring in the target compound.
  • Alternative synthetic routes involving protection of amines and subsequent functionalization of the pyrrolidinone ring have been reported in related compounds but typically require multi-step synthesis with intermediate purifications.

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Amide Bond Formation
The tert-butoxycarbonyl (Boc) group directs selective amide bond formation during synthesis. For example:

  • Boc deprotection : Trifluoroacetic acid cleaves the Boc group, facilitating subsequent amidation .

  • Reductive amination : Sodium triacetoxyborohydride enables stereoselective formation of the amino-pyrrolidine core .

2.2 Pyrrolidine Ring Dynamics
The compound’s pyrrolidine ring undergoes:

  • Conformational flexibility : Facilitates interactions with biological targets, as observed in PROTAC-mediated protein degradation .

  • Catalytic transformations : Zirconium complexes catalyze cyclization to form tetrasubstituted pyrroles, critical for MEK kinase inhibition .

Analytical Data

3.1 NMR Characteristics

Signal Chemical Shift (ppm) Multiplicity
CH3 (tert-butyl)1.3–1.5Singlet
Acetic acid CH23.8–4.2Doublet
Pyrrolidine NH5.2–5.5Broad singlet

3.2 Mass Spectrometry

  • Molecular ion : m/z 256.25 (C11H16N2O5).

  • Fragmentation : Loss of tert-butyl group (m/z 144) and acetic acid moiety (m/z 184) .

Research Findings

5.1 Structure-Activity Relationships

  • Boc group modifications : Substitution with benzoyl or acetyl groups alters binding affinities, as shown in STING agonist studies .

  • Hydrolytic stability : The acetic acid moiety enhances stability under physiological conditions, reducing premature degradation .

5.2 Cross-Disciplinary Insights

  • Chiral synthesis : Asymmetric catalysis (e.g., Rhodium complexes) enables enantioselective formation of pyrrolidine derivatives .

  • Biological implications : The compound’s structural motifs appear in anticancer agents and neurodegenerative disease treatments .

Scientific Research Applications

Drug Development

The compound's structure allows it to interact with biological targets effectively. Research indicates that derivatives of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid can serve as precursors for developing new pharmaceuticals aimed at treating various diseases, including cancer and neurodegenerative disorders. The ability to modify the Boc group facilitates the synthesis of analogs with enhanced biological activity.

Peptide Synthesis

Due to its protective Boc group, this compound is instrumental in peptide synthesis. It allows for the selective protection and deprotection of amino acids during the formation of peptide bonds, which is crucial for constructing complex peptides that can serve as therapeutic agents or research tools.

Pesticide Development

Recent studies have explored the use of compounds similar to 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid in developing eco-friendly pesticides. The compound's potential as a biopesticide stems from its ability to disrupt pest metabolic pathways without harming beneficial insects or the environment.

Plant Growth Regulators

The compound has been investigated for its role in enhancing plant growth and resistance to stressors. Research suggests that it may influence hormonal pathways in plants, leading to improved growth rates and resilience against pests and diseases.

Enzyme Inhibition Studies

The unique structure of this compound makes it a candidate for studying enzyme inhibition mechanisms. In vitro assays have shown promising results in inhibiting specific enzymes involved in metabolic pathways, which could lead to advancements in understanding disease mechanisms and developing targeted therapies.

Metabolic Pathway Analysis

By utilizing derivatives of this compound, researchers can trace metabolic pathways in cellular systems. This application is vital for elucidating the biochemical roles of different metabolites and their interactions within biological systems.

Case Study 1: Drug Development

A study published in Medicinal Chemistry demonstrated that a derivative of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid exhibited significant cytotoxicity against cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Agricultural Innovation

Research conducted by agricultural scientists highlighted the effectiveness of this compound as a biopesticide against common agricultural pests. Field trials showed a reduction in pest populations while maintaining crop yield, supporting its use as an alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid involves the protection and deprotection of amino groups. The tert-butoxycarbonyl group stabilizes the amino function, preventing unwanted reactions during synthesis. Upon removal of the protecting group under acidic conditions, the free amino group can participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Pyrrolidine (2-oxo) Boc-amino at C3, acetic acid at C1 C11H17N2O5 ~245 (estimated)
2-(3-((Boc)amino)pyrrolidin-1-yl)acetic acid Pyrrolidine Boc-amino at C3, acetic acid at C1 (no 2-oxo) C11H20N2O4 244.29
2-(3-((Boc)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid Benzazepine (7-membered) Boc-amino at C3, acetic acid at C1, fused benzene ring C17H22N2O5 334.37
2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid Pyrrole (aromatic) Acetyl at C3, 4-fluorophenyl at C2, hydroxyl at C4, acetic acid at C1 C14H12FNO5 293.25
3-(4-(3-(4-(Boc)amino)phenyl)-3-oxopropenyl)-1-methylpyrrole-2-yl)acrylic acid Pyrrole (substituted) Boc-amino-phenyl propenyl at C4, acrylic acid at C2 C22H24N2O5 396.17
Key Observations:
  • Ring Size and Saturation : The benzazepine analog (7-membered ring) increases steric bulk and may alter binding kinetics compared to the 5-membered pyrrolidine .
  • Aromatic vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound logP (Estimated) Solubility (Aqueous) Stability (Boc Group)
Target Compound 1.2 Moderate High (Boc-protected)
Benzazepine Analog 2.8 Low High
Pyrrolidine Analog (no 2-oxo) 0.9 High High
Fluorophenyl Pyrrole 2.5 Low Moderate (acid-labile)
  • logP : The benzazepine analog’s higher logP (2.8) suggests greater lipid solubility but reduced aqueous solubility.
  • Stability : All Boc-protected compounds exhibit high stability under neutral conditions, but the fluorophenyl pyrrole’s acetyl group may render it prone to hydrolysis .

Biological Activity

2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid, also known as Boc-Amino Pyrrolidine Acetic Acid, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H18N2O5
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 15667008
  • IUPAC Name : 2-(3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, contributing to its stability and reactivity in biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrrolidine have shown effectiveness in scavenging free radicals and reducing oxidative stress in cellular models . This activity is crucial for protecting cells from damage associated with various diseases.

Antimicrobial Properties

Studies have demonstrated that related compounds possess notable antimicrobial activities against a range of pathogens. The structural components of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid suggest potential efficacy against bacterial strains, which could be explored further in clinical settings .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems has been investigated. It has been suggested that similar derivatives can act as allosteric modulators for NMDA receptors, potentially offering therapeutic benefits for neurological disorders such as Alzheimer’s disease and epilepsy . These effects may stem from the compound's interaction with glutamate pathways, enhancing synaptic plasticity.

Study 1: Antioxidant Evaluation

A study conducted on a series of pyrrolidine derivatives evaluated their antioxidant capacity using DPPH radical scavenging assays. Results indicated that compounds with the Boc group exhibited enhanced radical scavenging activity compared to their unprotected counterparts, suggesting that the Boc group may stabilize reactive intermediates during the antioxidant process .

Study 2: Antimicrobial Testing

In another investigation, a library of Boc-protected amino acids was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited MIC values below 50 µg/mL, indicating potent antimicrobial properties. The structural features contributing to this activity were analyzed through structure-activity relationship (SAR) studies .

The biological activity of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid can be attributed to several mechanisms:

  • Radical Scavenging : The presence of electron-donating groups facilitates the donation of electrons to free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : Interaction with NMDA receptors may enhance or inhibit neurotransmitter release, affecting neuronal excitability.

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE):
    • Respiratory protection: Use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 respirators (EU) for low exposure; OV/AG/P99 (US) or ABE1P3D (EU) for higher exposure .
    • Skin/eye protection: Wear gloves (EN374-compliant) and safety goggles; full-face shields for large-scale handling .
  • Engineering controls: Conduct experiments in fume hoods or well-ventilated areas .
  • Hygiene: Wash hands after handling and avoid contamination of clothing .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Answer:

  • Analytical methods:
    • Nuclear Magnetic Resonance (NMR): Verify proton/carbon environments, referencing the molecular formula (C₁₈H₂₃NO₄) .
    • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection.
    • Mass Spectrometry (MS): Confirm molecular weight (317.39 g/mol) via ESI or MALDI-TOF .
  • Documentation: Compare spectral data with literature or computational predictions (e.g., PubChem).

Advanced: How should researchers assess the compound’s stability under varying pH or temperature conditions?

Answer:

  • Methodological design:
    • Thermal stability: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures (no data available in SDS) .
    • pH stability: Conduct stress testing in buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via HPLC .
    • Light sensitivity: Expose to UV/visible light and analyze photodegradation products with LC-MS .
  • Storage recommendations: Store under nitrogen at -18°C in airtight, light-resistant containers .

Advanced: How to resolve contradictions in reported reactivity data (e.g., stability vs. incompatibility claims)?

Answer:

  • Systematic testing:
    • Compatibility studies: Test interactions with strong acids, bases, oxidizers, and reducers under controlled conditions (e.g., monitor exothermic reactions via calorimetry) .
    • Reaction monitoring: Use in situ FTIR or Raman spectroscopy to detect intermediate species during reactivity assays .
  • Data reconciliation: Cross-reference SDS warnings (e.g., incompatibility with oxidizers ) with experimental observations to refine safety guidelines.

Basic: What storage conditions prevent decomposition of this compound?

Answer:

  • Critical parameters:
    • Temperature: Store at -18°C under inert gas (N₂) to minimize thermal degradation .
    • Moisture: Use desiccants in sealed containers to avoid hydrolysis .
    • Incompatibilities: Isolate from strong acids/bases, oxidizing agents, and reducing agents .

Advanced: Which analytical methods are suitable for detecting degradation products?

Answer:

  • Degradation studies:
    • Accelerated aging: Expose the compound to elevated temperatures (40–60°C) and analyze products via LC-MS or GC-MS .
    • Combustion analysis: Identify toxic fumes (e.g., NOₓ, CO) using gas detectors or FTIR during controlled combustion .
  • Quantification: Use calibration curves with synthetic degradation standards for accurate quantification .

Basic: What first-aid measures are recommended for accidental exposure?

Answer:

  • Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .
  • Medical consultation: Provide SDS to healthcare providers for targeted treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.